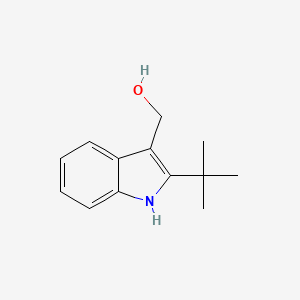

(2-(tert-Butyl)-1H-indol-3-yl)methanol

Description

Contextual Significance of Substituted Indolylmethanols in Advanced Organic Synthesis

Substituted indolylmethanols, including both 2-indolylmethanols and 3-indolylmethanols, are highly valued as versatile reactants in modern organic synthesis. moldb.comfujifilm.com These compounds serve as stable precursors for the generation of reactive intermediates, such as stabilized carbocations or vinyliminium ions, under acidic conditions. moldb.com This reactivity allows for a wide range of catalytic enantioselective substitutions and cyclization reactions, enabling the construction of complex, indole-containing molecular frameworks. fujifilm.com

One of the primary applications of 3-indolylmethanols is their use as electrophiles for the functionalization of the C3 position of the indole (B1671886) ring. moldb.com Upon protonation of the hydroxyl group, a molecule of water is eliminated to form a resonance-stabilized carbocation. This electrophilic species can then be intercepted by a variety of nucleophiles. This strategy has proven to be a powerful method for preparing biologically significant molecules like 3,3′-diindolylmethanes (DIMs) through the reaction of a 3-indolylmethanol with a second indole molecule.

Overview of the Indole Scaffold in Modern Chemical Research and Design

The indole ring system, consisting of a benzene (B151609) ring fused to a pyrrole (B145914) ring, is considered a "privileged scaffold" in medicinal chemistry and drug discovery. Its structural features are present in numerous natural products, alkaloids, and pharmacologically active compounds, making it a frequent target for synthetic chemists. bldpharm.com The indole nucleus is a key component in essential amino acids like tryptophan and serves as the biosynthetic precursor to vital neurochemicals such as serotonin (B10506) and melatonin.

The chemical reactivity of the indole core is characterized by a high electron density, making it prone to electrophilic substitution, which preferentially occurs at the C3 position. moldb.com This inherent reactivity has been exploited to develop a multitude of synthetic methodologies for creating diverse libraries of indole derivatives for biological screening. bldpharm.com The versatility of the indole scaffold allows it to interact with a wide range of biological targets, leading to its incorporation into drugs with applications across numerous therapeutic areas.

Specific Focus on the (2-(tert-Butyl)-1H-indol-3-yl)methanol Structural Motif

The compound this compound is a derivative of indole-3-methanol distinguished by a sterically demanding tert-butyl group at the C2 position. This substitution has profound implications for the molecule's synthesis and reactivity.

Synthesis and Precursors: The synthesis of this compound logically proceeds through a two-step sequence starting from 2-tert-butyl-1H-indole. The first step involves the introduction of a formyl group (-CHO) at the C3 position. The Vilsmeier-Haack reaction is a classic and effective method for the C3-formylation of electron-rich heterocycles like indoles. mdpi.com This reaction, typically using a mixture of phosphoryl chloride (POCl₃) and dimethylformamide (DMF), would convert 2-tert-butyl-1H-indole into the key intermediate, 2-(tert-butyl)-1H-indole-3-carbaldehyde. moldb.com

The second step is the reduction of the aldehyde functionality to a primary alcohol. Standard reducing agents such as sodium borohydride (B1222165) (NaBH₄) are well-suited for this transformation, selectively reducing the aldehyde to the corresponding methanol (B129727) without affecting the indole ring, thus yielding the target compound, this compound.

Structural Influence and Reactivity: The most significant feature of this molecule is the C2-tert-butyl group. This bulky substituent exerts a powerful steric effect, effectively blocking the C2 position from electrophilic attack. This ensures high regioselectivity during reactions like the initial formylation, directing the incoming electrophile exclusively to the C3 position. mdpi.com

In subsequent reactions involving the C3-methanol group, the tert-butyl substituent plays a crucial role. When this compound is treated with acid, it will form the corresponding C3-carbocation, similar to other 3-indolylmethanols. However, the steric bulk of the adjacent tert-butyl group would influence the approach of nucleophiles. Furthermore, this steric hindrance can prevent intermolecular side reactions, such as the acid-catalyzed dimerization or polymerization that can plague reactions with simpler, unsubstituted indoles. This increased stability makes the 2-tert-butyl substituted variant a more predictable and manageable building block in complex syntheses.

Chemical Compound Data

The following tables provide data for the key intermediate and a related parent compound.

Table 1: 2-(tert-Butyl)-1H-indole-3-carbaldehyde

| Identifier | Value |

|---|---|

| CAS Number | 29957-81-1 |

| Molecular Formula | C13H15NO |

| Molecular Weight | 201.27 g/mol |

| InChI Key | HKBWAYDAIZSXQS-UHFFFAOYSA-N |

Table 2: Indole-3-carboxaldehyde

| Identifier | Value |

|---|---|

| CAS Number | 487-89-8 |

| Molecular Formula | C9H7NO |

| Molecular Weight | 145.16 g/mol |

| Synonym | 3-Formylindole |

Structure

3D Structure

Properties

Molecular Formula |

C13H17NO |

|---|---|

Molecular Weight |

203.28 g/mol |

IUPAC Name |

(2-tert-butyl-1H-indol-3-yl)methanol |

InChI |

InChI=1S/C13H17NO/c1-13(2,3)12-10(8-15)9-6-4-5-7-11(9)14-12/h4-7,14-15H,8H2,1-3H3 |

InChI Key |

OESZOEDDIRDZAN-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)C1=C(C2=CC=CC=C2N1)CO |

Origin of Product |

United States |

Chemical Reactivity and Mechanistic Investigations of 2 Tert Butyl 1h Indol 3 Yl Methanol Derivatives

Electrophilic Activation and Transformations at the Indole (B1671886) C-3 Position

The C-3 position of the indole nucleus in (2-(tert-Butyl)-1H-indol-3-yl)methanol is highly susceptible to electrophilic activation. The hydroxyl group can be protonated or coordinated to a Lewis acid, transforming it into a good leaving group (water). This generates a stabilized carbocation, which is a potent electrophile for a variety of subsequent transformations.

Nucleophilic Additions and Substitutions with Various Nucleophiles

While direct nucleophilic substitution on this compound is not extensively documented, the electrophilicity of the in situ generated carbocation at the C-3 position allows for reactions with a range of nucleophiles. The tert-butyl group at the C-2 position can sterically hinder the approach of bulky nucleophiles, influencing the reaction's feasibility and outcome.

In related systems, the C-3 methylene (B1212753) bridge of bis(indolyl)methanes can undergo nucleophilic substitution, where one indole moiety acts as a leaving group. This suggests that the bond formed from the reaction of this compound can be susceptible to cleavage by strong nucleophiles under certain conditions. The reactivity of related indolenine systems, such as 2-chloro-3H-indol-3-one, with N-, S-, and C-nucleophiles further illustrates the diverse reaction pathways available to activated indole derivatives, leading to a variety of substituted indole products.

Friedel-Crafts Alkylation Reactions with Indoles leading to Bis(indolyl)methanes

A prominent reaction of this compound is the acid-catalyzed Friedel-Crafts alkylation with other indole nucleophiles to form bis(indolyl)methanes (BIMs). nih.govresearchgate.netthaiscience.infonih.gov This reaction is typically promoted by either Brønsted or Lewis acids. The general mechanism involves the protonation of the hydroxyl group of the indolylmethanol, followed by the elimination of a water molecule to generate a vinylidene-indoleninium cation intermediate. This electrophilic species is then attacked by a second indole molecule at its nucleophilic C-3 position. Subsequent deprotonation regenerates the aromaticity of the newly added indole ring, yielding the bis(indolyl)methane product. nih.gov

A variety of catalysts have been employed for the synthesis of BIMs, highlighting the versatility of this transformation.

| Catalyst | Reaction Conditions | Product Yield | Reference |

| Salicylic Acid | Room temperature, H2O-EtOH | Good to high yields | thaiscience.info |

| Triethylborane | Room temperature, ClCH2CH2Cl | Moderate yields | nih.gov |

| Boron trifluoride etherate | Not specified | High yields | nih.gov |

The reaction tolerates a wide range of substituents on both the indolylmethanol and the nucleophilic indole, making it a powerful tool for generating diverse libraries of bis(indolyl)methane derivatives.

Cyclization and Annulation Reactions Involving Indolylmethanols

The dual nucleophilic and electrophilic nature of 2-indolylmethanols makes them valuable building blocks in cyclization and annulation reactions for the construction of complex, fused-indole systems. mdpi.comnih.govresearchgate.netdntb.gov.ua

Asymmetric [3+2] Cycloadditions for Fused Indole Systems

Asymmetric [3+2] cycloaddition reactions of 2-indolylmethanols have emerged as a powerful strategy for the enantioselective synthesis of cyclopenta[b]indoles, which are core structures in many biologically active compounds. mdpi.comnih.govresearchgate.netdntb.gov.uaresearchgate.netnih.gov In these reactions, the 2-indolylmethanol serves as a three-carbon synthon.

Lewis acid catalysis is commonly employed to facilitate these transformations. For instance, Sc(OTf)₃ has been used to catalyze the (3+2) annulation of 2-indolylmethanols with propargylic alcohols, proceeding through a Friedel–Crafts-type allenylation followed by a 5-exo-annulation cascade. mdpi.comnih.govdntb.gov.ua This method provides a direct and high-yield pathway to synthetically useful cyclopenta[b]indoles. mdpi.comnih.govdntb.gov.ua

Furthermore, synergistic catalytic systems comprising a palladium complex, a Brønsted acid, and a chiral secondary amine have been developed for the asymmetric [3+2] cycloaddition of 2-indolylmethanols with α,β-unsaturated aldehydes. nih.govfigshare.com This approach affords biologically active cyclopenta[b]indole (B15071945) derivatives with excellent diastereoselectivities and enantioselectivities. nih.gov

| Catalyst System | Reaction Partners | Product | Stereoselectivity | Reference |

| Sc(OTf)₃ | Propargylic alcohols | Cyclopenta[b]indoles | Not applicable | mdpi.comnih.govdntb.gov.ua |

| Lewis Acid | β,γ-Unsaturated α-ketoesters | Cyclopenta[b]indoles | High diastereoselectivity | researchgate.net |

| Pd complex / Brønsted acid / Chiral amine | α,β-Unsaturated aldehydes | Cyclopenta[b]indoles | Up to >20:1 dr, up to 99% ee | nih.govfigshare.com |

Catalyst-Controlled Cyclization Reactions

The reaction pathways of 2-indolylmethanols can be directed by the choice of catalyst, leading to divergent synthesis of various indole-based heterocyclic scaffolds. A notable example is the catalyst-controlled cyclization of 2-indolylmethanols with azonaphthalene, which can produce structurally diverse indole-fused derivatives under mild conditions with moderate to excellent yields. rsc.org The specific catalyst employed dictates the nature of the cyclization, allowing for selective access to different fused systems. This control over product selectivity is a powerful tool in the synthesis of complex indole alkaloids and related compounds.

Construction of Spirocyclic Indolenine Frameworks

Spirocyclic indolenines are a prominent structural motif in a variety of natural products. The construction of these frameworks can be achieved through dearomative spirocyclization of indole derivatives. A relevant example involves the iron-catalyzed carbene transfer to 3-(2-isocyanoethyl)indoles for the dearomative spirocyclization to afford spiroindolenines. nih.gov A substrate bearing a 2-tert-butyl group, namely 2-(tert-butyl)-3-(2-isocyanoethyl)-1H-indole, successfully undergoes this transformation to yield Ethyl (Z)-2-(2-(tert-Butyl)spiro[indole-3,3′-pyrrolidin]-2′-ylidene)acetate. nih.gov

Another strategy for accessing spirocyclic indole frameworks is through the copper-catalyzed oxidative dearomatization and spirocyclization of indole-2-carboxamides. nih.govacs.org Although the starting material is not a 3-indolylmethanol, this method highlights the principle of dearomatization to create a spirocenter at the C2 or C3 position of the indole ring.

| Starting Material | Reaction Type | Product | Reference |

| 2-(tert-butyl)-3-(2-isocyanoethyl)-1H-indole | Iron-catalyzed dearomative spirocyclization | Ethyl (Z)-2-(2-(tert-Butyl)spiro[indole-3,3′-pyrrolidin]-2′-ylidene)acetate | nih.gov |

| Indole-2-carboxamides | Copper-catalyzed oxidative dearomatization/spirocyclization | C2-Spiro-pseudoindoxyls | nih.govacs.org |

These examples demonstrate the utility of substituted indoles, including those with a tert-butyl group, in the synthesis of complex spirocyclic architectures.

Stereoselective and Asymmetric Transformations

The presence of the hydroxymethyl group at the C3 position of the indole ring in this compound allows it to act as a key precursor for generating indolyl carbocation intermediates under catalytic conditions. These intermediates are pivotal in a variety of asymmetric transformations, enabling the construction of chiral indole-containing molecules with high levels of stereocontrol. The bulky tert-butyl group at the C2 position often plays a crucial role in directing these reactions, influencing selectivity through steric hindrance.

Catalytic Asymmetric Arylation Reactions

The catalytic enantioselective arylation of 3-indolylmethanols is an atom-economical method for synthesizing biologically important molecules such as 3,3'-bis(indolyl)oxindoles, which contain a quaternary stereogenic center. researchgate.net In this type of reaction, a chiral catalyst, often a chiral phosphoric acid, activates the 3-indolylmethanol derivative, facilitating its reaction with a nucleophilic indole.

The general reaction involves the dehydration of the 3-indolylmethanol to form a vinylidene-indolenine intermediate, which is then attacked by another indole molecule. The enantioselectivity is controlled by the chiral environment provided by the catalyst. For derivatives of this compound, the significant steric bulk of the tert-butyl group would be expected to heavily influence the approach of the incoming nucleophile, potentially leading to high levels of diastereoselectivity and enantioselectivity. Research on related structures has shown that this method is applicable to a wide range of substrates, yielding structurally diverse chiral 3,3'-bis(indolyl)oxindoles in high yields (up to 99%) and with excellent enantiomeric ratios (up to 91:9). researchgate.net

Table 1: Representative Catalytic Asymmetric Arylation of 3-Indolylmethanols Data based on analogous non-tert-butylated systems.

| 3-Indolylmethanol Precursor | Nucleophile | Catalyst | Yield (%) | Enantiomeric Ratio (e.r.) | Reference |

|---|---|---|---|---|---|

| Isatin-derived 3-indolylmethanol | 3-Methylindole | Chiral Phosphoric Acid | ~99 | 91:9 | researchgate.net |

| N-Boc-3-hydroxymethyloxindole | Indole | Chiral Phosphoric Acid | 95 | 94:6 | researchgate.net |

Enantioselective Construction of Complex Indole Scaffolds

Derivatives of this compound are valuable building blocks for the enantioselective synthesis of more complex, polycyclic indole scaffolds. The field of organocatalytic atroposelective synthesis has utilized various indole-derived platform molecules, including indolylmethanols, to construct axially chiral compounds. acs.org These reactions often proceed through cascade or domino sequences, where the initial reaction of the hydroxymethyl group triggers subsequent cyclizations.

For example, palladium-catalyzed alkene difunctionalization reactions provide a route to unique indole derivatives. nih.gov In such a process, an intramolecular oxypalladation could be followed by the addition of the indole C3 position to a generated intermediate, rapidly building molecular complexity. nih.gov The enantioselectivity in these transformations can be exceptionally high, with reported enantiomeric ratios reaching 99:1. nih.gov The strategic use of this compound derivatives in these reactions could lead to novel, sterically encumbered chiral ligands, organocatalysts, or potential pharmaceutical agents. snnu.edu.cn

Asymmetric Rearrangement Reactions for Alkene Atropisomers

A significant recent development in indole chemistry is the use of 3-indolylmethanols in catalytic asymmetric rearrangement reactions to synthesize alkene atropisomers. researchgate.netnih.gov Atropisomers are stereoisomers arising from restricted rotation around a single bond, and their enantioselective preparation is a challenging synthetic goal.

In a notable example, 3-indolylmethanols undergo an unusual rearrangement under asymmetric organocatalysis to form cyclopentenyl[b]indoles. researchgate.net These products are a novel class of alkene atropisomers that possess both point and axial chirality. nih.gov This transformation represents the first catalytic enantioselective rearrangement of 3-indolylmethanols and opens a new pathway to alkene atropisomers with multiple stereogenic elements. researchgate.netnih.gov The reaction mechanism, elucidated by theoretical calculations, involves non-covalent interactions between the substrate and the chiral catalyst that control the enantioselectivity. researchgate.net This strategy is expected to be applicable to derivatives of this compound, where the bulky substituent could further stabilize the resulting atropisomeric axis.

Table 2: Asymmetric Rearrangement of 3-Indolylmethanol Derivatives Data based on analogous systems.

| Substrate | Catalyst | Product Type | Yield (%) | Enantioselectivity | Reference |

|---|---|---|---|---|---|

| Substituted 3-Indolylmethanol | Chiral Phosphoric Acid | Cyclopentenyl[b]indole | High | High (e.g., >95% ee) | researchgate.netnih.govresearchgate.net |

Functional Group Interconversions and Derivatization Patterns

The versatility of this compound as a synthetic intermediate is further enhanced by the distinct reactivity of its hydroxymethyl and tert-butyl substituents, allowing for selective modifications.

Modification of the Hydroxymethyl Moiety

The primary alcohol of the hydroxymethyl group is amenable to a wide range of standard functional group interconversions, providing access to a diverse library of derivatives. ub.edu These transformations allow for the introduction of various functionalities that can be used for further synthetic manipulations or to modulate the biological properties of the molecule.

Common modifications include:

Oxidation: The hydroxymethyl group can be oxidized to the corresponding aldehyde (3-formylindole) or carboxylic acid (indole-3-carboxylic acid) using a variety of standard oxidizing agents.

Conversion to Halides: The alcohol can be converted into alkyl halides (Cl, Br, I), which are excellent precursors for nucleophilic substitution reactions. Reagents such as thionyl chloride (SOCl₂), phosphorus tribromide (PBr₃), or triphenylphosphine (B44618) with iodine (PPh₃/I₂) are commonly employed. vanderbilt.edu

Esterification and Etherification: Reaction with carboxylic acids or acyl chlorides yields esters, while reaction with alkyl halides under basic conditions produces ethers.

Conversion to Azides: The hydroxyl group can be converted to an azide (B81097) via a two-step process, typically involving conversion to a sulfonate ester followed by substitution with an azide anion, or directly using reagents like diphenylphosphoryl azide (DPPA) under Mitsunobu conditions. vanderbilt.edu

Table 3: Common Functional Group Interconversions of the Hydroxymethyl Group

| Target Functional Group | Typical Reagents | Reaction Type | Reference |

|---|---|---|---|

| Alkyl Chloride | SOCl₂, PPh₃/CCl₄ | Nucleophilic Substitution | ub.edu |

| Alkyl Bromide | PBr₃, PPh₃/CBr₄ | Nucleophilic Substitution | ub.edu |

| Alkyl Iodide | PPh₃/DEAD/MeI | Nucleophilic Substitution | ub.edu |

| Azide | 1. TsCl, py; 2. NaN₃ | Nucleophilic Substitution | vanderbilt.edu |

| Ester | RCOCl, py or RCOOH/DCC | Esterification | organic-chemistry.org |

| Aldehyde | PCC, DMP | Oxidation | organic-chemistry.org |

Reactivity of the tert-Butyl Substituent

The tert-butyl group is generally considered a robust and sterically bulky protecting or directing group. Its C-C single bonds are strong, making it chemically inert under most conditions used to modify other parts of the indole molecule, such as acidic, basic, and mild reducing or oxidizing conditions. This stability is a key advantage, as it allows for extensive chemistry to be performed on the hydroxymethyl group and the indole ring without affecting the C2 substituent.

The primary role of the tert-butyl group is steric. Its large size can direct electrophilic substitution reactions away from the C2 position and can influence the conformational preferences of the molecule, which is critical in asymmetric catalysis. nih.gov However, under specific, high-energy conditions, the tert-butyl group can undergo reactions. For instance, photoinduced elimination of tert-butyl groups has been observed in other heterocyclic systems, suggesting that photochemical methods could potentially be used to de-alkylate the C2 position if desired. nih.gov Friedel-Crafts-type dealkylation under harsh acidic conditions is another theoretical possibility, although such conditions would likely degrade the indole core itself. For most synthetic applications involving this compound, the tert-butyl group serves as a stable, sterically influential substituent rather than a reactive handle.

Chlorooxidation and Halogenation Reactions of Indole Derivatives with tert-Butyl Hypochlorite (B82951)

tert-Butyl hypochlorite (t-BuOCl) serves as a versatile reagent for the chlorooxidation and halogenation of indole derivatives. Its application can lead to a variety of chlorinated oxindole (B195798) and indole products, with the product distribution often being dependent on the indole substrate and the reaction conditions employed. mdpi.comresearchgate.netnih.gov The reactions are typically carried out under mild conditions, and the reagent is compatible with a range of functional groups. mdpi.comresearchgate.netnih.gov

The chlorooxidation of indoles with tert-butyl hypochlorite can selectively yield products such as 2-chloro-3-oxindoles, 2,2-dichloro-3-oxindoles, 3,3-dichloro-2-oxindoles, and 2,3-dichloroindoles. mdpi.comresearchgate.netnih.gov The choice of substrate and the stoichiometry of the reagent are critical in directing the reaction towards a specific product. mdpi.comresearchgate.net For instance, the reaction of an indole with an excess of tert-butyl hypochlorite can lead to dichlorinated products. The reaction conditions, such as temperature and solvent, also play a significant role in the outcome of the reaction.

While specific studies on the chlorooxidation of this compound are not extensively documented, the general reactivity of indoles with tert-butyl hypochlorite suggests that the reaction would proceed at the electron-rich C3 position. The presence of the bulky tert-butyl group at the C2 position might influence the regioselectivity of the halogenation.

Table 1: Potential Products from the Reaction of Indole Derivatives with tert-Butyl Hypochlorite

| Starting Material | Reagent | Potential Product(s) |

| Indole | tert-Butyl Hypochlorite | 2-chloro-3-oxindole, 2,3-dichloroindole |

| 2-Oxindole | tert-Butyl Hypochlorite | 3,3-dichloro-2-oxindole |

| Indole-2-carboxylic acid | tert-Butyl Hypochlorite | 2,3-dichloroindole (via decarboxylative chlorination) |

This table illustrates the general reactivity of indole derivatives with tert-butyl hypochlorite based on available literature.

Elucidation of Reaction Mechanisms and Key Intermediates

Understanding the reaction mechanisms and identifying key intermediates are fundamental to controlling the outcome and optimizing the conditions of chemical transformations involving this compound derivatives.

Identification of Vinylogous Iminium Ion and Carbocationic Intermediates

The reactions of indole derivatives often proceed through reactive intermediates such as vinylogous iminium ions and carbocations. The formation of a vinylogous iminium ion can occur when an indole derivative is treated with a Lewis acid or a protic acid. This intermediate is characterized by a positive charge delocalized over the nitrogen atom and the C3 position of the indole ring, rendering the C3 position susceptible to nucleophilic attack.

In the context of this compound, protonation of the hydroxyl group followed by the loss of water would generate a stable tertiary carbocation at the benzylic position, stabilized by the electron-donating indole ring. This carbocationic intermediate is a key species in nucleophilic substitution reactions at the 3-position. The bulky tert-butyl group at the 2-position can be expected to sterically hinder the approach of nucleophiles, potentially influencing the reaction rates and stereochemical outcomes.

Role of Non-Covalent Interactions in Stereocontrol

Non-covalent interactions, such as hydrogen bonding, π-stacking, and van der Waals forces, can play a crucial role in controlling the stereochemical outcome of reactions. mdpi.com In reactions involving chiral catalysts or reagents, these interactions can help to create a chiral environment around the substrate, leading to the preferential formation of one enantiomer or diastereomer.

For reactions of this compound derivatives, non-covalent interactions could be particularly important in enantioselective processes. For instance, in a catalytic asymmetric reaction, the hydroxyl group of the methanol (B129727) moiety could participate in hydrogen bonding with a chiral catalyst, thereby directing the approach of a reactant from a specific face of the molecule. The aromatic indole ring can also engage in π-stacking interactions with other aromatic systems present in the catalyst or reagents. The interplay of these subtle forces can have a profound impact on the stereoselectivity of a reaction.

Mechanistic Studies of Cascade and Multicomponent Reactions

Cascade reactions, also known as tandem or domino reactions, involve a sequence of intramolecular or intermolecular transformations where the product of one step becomes the substrate for the next. nih.gov Multicomponent reactions (MCRs) are processes in which three or more reactants combine in a single synthetic operation to form a product that contains the essential parts of all the starting materials. rsc.orgrsc.orgarkat-usa.org Both cascade and multicomponent reactions are highly efficient strategies for the synthesis of complex molecules from simple precursors.

The indole nucleus is a common participant in a variety of cascade and multicomponent reactions. rsc.orgarkat-usa.org For instance, an initial reaction at the 3-position of the indole can be followed by a cyclization step involving a substituent on the indole nitrogen or at the 2-position. While specific cascade or multicomponent reactions involving this compound are not widely reported, its structure suggests potential for such transformations. The hydroxyl group could be a handle for initiating a cascade sequence, and the indole core could participate as a nucleophile in multicomponent setups.

Advanced Spectroscopic and Structural Elucidation of 2 Tert Butyl 1h Indol 3 Yl Methanol Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules. One-dimensional (1D) ¹H and ¹³C NMR spectra reveal the electronic environments of individual protons and carbons, respectively, while two-dimensional (2D) techniques establish connectivity and spatial relationships within the molecule.

¹H NMR spectroscopy provides crucial information regarding the proton environments in derivatives of (2-(tert-Butyl)-1H-indol-3-yl)methanol. The tert-butyl group typically appears as a sharp singlet in the upfield region of the spectrum, generally between δ 1.2 and 1.6 ppm, due to the magnetic equivalence of its nine protons. rsc.org The proton of the N-H group in the indole (B1671886) ring is often observed as a broad singlet at a downfield chemical shift, typically above δ 8.0 ppm, and its exact position can be influenced by solvent and concentration. rsc.org

The protons of the aromatic portion of the indole ring system resonate in the downfield region, usually between δ 6.7 and δ 7.7 ppm. rsc.org Their specific chemical shifts and coupling patterns are dependent on the substitution pattern on the benzene (B151609) ring. The hydroxymethyl proton (-CH₂OH) chemical shifts and multiplicities vary depending on the specific derivative. For instance, in related hydroxy ketone derivatives, the α-hydroxy methine proton appears as a doublet. rsc.org

Table 1: Representative ¹H NMR Data for a this compound Derivative (S)-2-(2-(tert-butyl)-1H-indol-3-yl)-2-hydroxy-1-phenylethan-1-one rsc.org

| Proton Assignment | Chemical Shift (δ ppm) | Multiplicity / Coupling Constant (J Hz) |

|---|---|---|

| NH | 10.75 | s |

| Aromatic (indole/phenyl) | 7.89 - 6.77 | m |

| CH-OH | 6.37 | s |

| OH | 5.38 | s |

| C(CH₃)₃ | 1.53 | s |

Note: Data recorded in DMSO-d₆. Chemical shifts can vary based on solvent and specific molecular structure.

¹³C NMR spectroscopy complements ¹H NMR by providing a map of the carbon skeleton. The tert-butyl group is characterized by two distinct signals: a quaternary carbon signal typically around δ 34 ppm and a methyl carbon signal around δ 31 ppm. rsc.org The carbons of the indole ring system resonate in the aromatic region (δ 107-146 ppm). rsc.org The C2 carbon, bearing the tert-butyl group, often appears at a significantly downfield shift (e.g., ~δ 145 ppm) due to the substitution effect. rsc.org The C3 carbon, attached to the methanol (B129727) derivative moiety, is typically found further upfield. rsc.org The signal for the hydroxymethyl carbon (-CH₂OH) would be expected in the aliphatic region, generally between δ 60-70 ppm.

Table 2: Representative ¹³C NMR Data for a this compound Derivative (S)-2-(2-(tert-butyl)-1H-indol-3-yl)-2-hydroxy-1-phenylethan-1-one rsc.org

| Carbon Assignment | Chemical Shift (δ ppm) |

|---|---|

| C=O | 201.2 |

| C2 (indole) | 145.3 |

| Aromatic/Quaternary (indole/phenyl) | 135.5 - 107.6 |

| CH-OH | 70.5 |

| C (CH₃)₃ | 34.0 |

| C(C H₃)₃ | 31.4 |

Note: Data recorded in DMSO-d₆. Assignments are based on typical chemical shift ranges and may require 2D NMR for confirmation.

Two-dimensional NMR experiments are essential for unambiguously assigning complex ¹H and ¹³C NMR spectra and confirming the molecular structure.

COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) coupling networks. For a derivative of this compound, COSY would be used to trace the connectivity of protons within the aromatic rings and to correlate the hydroxyl proton with the methylene (B1212753) protons of the methanol group, if coupling is observed. researchgate.net

HMQC/HSQC (Heteronuclear Multiple Quantum Coherence/Heteronuclear Single Quantum Coherence): These experiments correlate protons with the carbons to which they are directly attached. semanticscholar.org This allows for the direct assignment of carbon signals based on their known proton assignments. For example, the singlet at ~δ 1.5 ppm would show a correlation to the methyl carbon signal of the tert-butyl group at ~δ 31 ppm. semanticscholar.org

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals long-range (typically 2-3 bond) correlations between protons and carbons. semanticscholar.org It is particularly powerful for identifying quaternary carbons and piecing together different fragments of the molecule. Key HMBC correlations for a this compound derivative would include correlations from the tert-butyl protons to the indole C2 and C3 carbons, and from the methylene protons of the methanol group to the indole C2 and C3 carbons. semanticscholar.org

When chiral centers are present in derivatives of this compound, NMR spectroscopy can be a powerful tool for determining stereochemistry. For diastereomers, differences in the chemical shifts and coupling constants of corresponding protons and carbons are often observed.

The Nuclear Overhauser Effect (NOE), observed in 2D NOESY experiments, can establish the relative stereochemistry by identifying protons that are close in space. researchgate.net For determining enantiomeric purity or assigning absolute configuration, NMR analysis using chiral solvating agents or chiral shift reagents may be employed. Another advanced method involves the use of NMR in a chiral liquid crystal medium, which can allow for the differentiation of enantiomers. researchgate.net

X-ray Crystallography for Definitive Solid-State Structure Determination

While NMR provides structural information in the solution phase, single-crystal X-ray diffraction provides an exact and unambiguous picture of the molecular structure in the solid state, including precise bond lengths, bond angles, and intermolecular interactions.

To perform this analysis, a suitable single crystal of a this compound derivative is grown and irradiated with X-rays. The resulting diffraction pattern is analyzed to generate a three-dimensional electron density map of the molecule. This map reveals the precise positions of each atom, confirming the molecular connectivity and stereochemistry. mdpi.com

The analysis also provides detailed crystallographic data, which is crucial for characterizing the compound. This data includes the crystal system (e.g., monoclinic, triclinic), space group, and unit cell dimensions. mdpi.comnih.gov Furthermore, the crystal structure reveals intermolecular interactions, such as hydrogen bonding, which dictate how the molecules pack together in the crystal lattice. nih.gov For example, the hydroxyl group of the methanol moiety and the N-H of the indole ring can act as hydrogen bond donors, forming chains or more complex networks in the solid state. nih.gov

Table 3: Example Crystallographic Data for a Related Indole Derivative (2-Methyl-1-phenylsulfonyl-1H-indol-3-yl)methanol nih.gov

| Parameter | Value |

|---|---|

| Chemical Formula | C₁₆H₁₅NO₃S |

| Crystal System | Triclinic |

| Space Group | P-1 |

| a (Å) | 8.3780 (4) |

| b (Å) | 9.6969 (5) |

| c (Å) | 9.9630 (4) |

| α (°) | 78.718 (2) |

| β (°) | 65.347 (3) |

| γ (°) | 78.884 (2) |

Note: This data is for a structurally related compound and serves as an example of the parameters obtained from a single-crystal X-ray diffraction study.

Analysis of Intramolecular and Intermolecular Interactions (e.g., Hydrogen Bonding, Hirshfeld Surface Analysis)

The supramolecular architecture of this compound in the solid state is dictated by a variety of non-covalent interactions. The primary forces involved are hydrogen bonds originating from the hydroxyl (-OH) and indole amine (N-H) groups. These groups can act as hydrogen bond donors, forming strong O-H···O or N-H···O bonds with acceptor atoms on adjacent molecules, leading to the formation of distinct structural motifs like infinite chains or dimers. nih.gov

To quantitatively deconstruct and visualize these intermolecular contacts, Hirshfeld surface analysis is employed. This computational method maps the electron distribution of a molecule within a crystal lattice, allowing for the detailed analysis of close contacts between neighboring molecules. The Hirshfeld surface is mapped with properties like dnorm, which highlights regions of significant intermolecular interaction.

| Interaction Type | Expected Contribution (%) | Description |

| H···H | ~45 - 55% | Predominantly from the tert-butyl group and aromatic rings; represents van der Waals forces. |

| O···H / H···O | ~20 - 30% | Represents the key hydrogen bonding involving the hydroxyl and indole N-H groups. iucr.org |

| C···H / H···C | ~10 - 15% | Arises from contacts between the aromatic carbon framework and hydrogen atoms. iucr.org |

| N···H / H···N | ~1 - 5% | Represents contacts involving the indole nitrogen. |

| C···C | < 5% | Indicates potential π-π stacking interactions between indole ring systems. iucr.org |

This interactive table summarizes the anticipated contributions of various intermolecular contacts to the Hirshfeld surface for this compound, based on analyses of similar indole structures. iucr.orgiucr.org

Complementary Spectroscopic Characterization Techniques

While crystallographic methods provide solid-state structural information, a suite of spectroscopic techniques is necessary to confirm the molecular structure, identify functional groups, and probe the electronic properties of the compound.

Fourier Transform Infrared (FTIR) Spectroscopy for Functional Group Identification

| Functional Group | Vibration Mode | Expected Wavenumber (cm⁻¹) |

| Alcohol O-H | Stretch, H-bonded | 3200 - 3500 (broad) |

| Indole N-H | Stretch | 3350 - 3450 (sharp) |

| Aromatic C-H | Stretch | 3000 - 3100 |

| Aliphatic C-H | Stretch (tert-butyl) | 2850 - 2970 |

| Aromatic C=C | Stretch | 1450 - 1600 |

| C-O | Stretch | 1050 - 1150 |

This interactive table presents the expected characteristic FTIR absorption frequencies for the primary functional groups within this compound.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy provides insight into the electronic structure of a molecule by measuring the absorption of ultraviolet and visible light, which corresponds to the promotion of electrons to higher energy orbitals. For this compound, the indole ring system acts as the principal chromophore. The spectrum is expected to show characteristic absorption bands arising from π→π* electronic transitions within the aromatic system. Typically, indole and its simple derivatives exhibit two main absorption bands in methanol or similar polar solvents. The presence of the tert-butyl and methanol substituents is not expected to dramatically alter the spectrum but may cause slight shifts in the absorption maxima (λmax) compared to the unsubstituted indole core.

| λmax (nm) | Electronic Transition | Corresponding Orbital Promotion |

| ~220 nm | π→π | ¹La band |

| ~280 nm | π→π | ¹Lb band |

This interactive table outlines the anticipated UV-Vis absorption maxima for this compound, corresponding to the primary electronic transitions of the indole chromophore.

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is an indispensable tool for determining the molecular weight and elucidating the structure of a compound through the analysis of its fragmentation patterns. For this compound (C₁₃H₁₇NO), High-Resolution Mass Spectrometry (HRMS) would provide a highly accurate mass measurement of the molecular ion ([M]⁺•), confirming its elemental composition.

Under electron ionization (EI), the molecular ion would undergo characteristic fragmentation. A prominent fragmentation pathway for tert-butylated aromatic compounds is the loss of a methyl radical (•CH₃) to form a highly stable tertiary carbocation, resulting in an abundant [M-15]⁺ ion. researchgate.net Other expected fragmentation pathways include the loss of the entire tert-butyl group ([M-57]⁺), the loss of the hydroxymethyl radical (•CH₂OH, [M-31]⁺), or the loss of a water molecule ([M-18]⁺•).

| m/z (Mass/Charge) | Proposed Fragment | Description of Loss |

| 203.1310 | [C₁₃H₁₇NO]⁺• | Molecular Ion ([M]⁺•) |

| 188.1075 | [C₁₂H₁₄NO]⁺ | Loss of a methyl radical (•CH₃) from the tert-butyl group. researchgate.net |

| 172.1126 | [C₁₂H₁₄N]⁺ | Loss of the hydroxymethyl group (•CH₂OH). |

| 146.0970 | [C₁₀H₁₂N]⁺ | Loss of the tert-butyl radical (•C(CH₃)₃). |

| 130.0653 | [C₉H₈N]⁺ | Represents the skatole cation, a common fragment in 3-substituted indoles. nist.gov |

This interactive table details the predicted molecular ion and major fragment ions for this compound in a mass spectrum, including their exact masses for HRMS analysis.

Electron Paramagnetic Resonance (EPR) Spectroscopy for Radical Species Detection

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a spectroscopic technique specifically designed to detect and characterize species with unpaired electrons, such as free radicals. unibo.it The parent molecule, this compound, is a diamagnetic, closed-shell molecule and is therefore EPR-silent.

However, EPR spectroscopy would be a critical tool for studying radical intermediates derived from this compound, for instance, through chemical or electrochemical oxidation. nih.gov Oxidation could generate an indole-based radical cation where the unpaired electron is delocalized across the aromatic system. The resulting EPR spectrum would provide key information about this radical species. The g-factor would help identify the nature of the radical, while the hyperfine splitting pattern, arising from the interaction of the unpaired electron with magnetic nuclei (¹H and ¹⁴N), would reveal the spin density distribution and thus the precise location of the unpaired electron within the molecular framework. nih.gov Analysis of such a spectrum would allow for the unambiguous identification of the radical structure, which is invaluable in mechanistic studies of reactions involving the indole derivative. nih.gov

Computational Chemistry and Theoretical Modeling of 2 Tert Butyl 1h Indol 3 Yl Methanol Systems

Density Functional Theory (DFT) Investigations

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It has been widely applied to study the properties of indole (B1671886) derivatives.

Geometry Optimization and Conformational Analysis

Geometry optimization is a fundamental DFT calculation that determines the most stable three-dimensional arrangement of atoms in a molecule. For (2-(tert-Butyl)-1H-indol-3-yl)methanol, this process would identify the bond lengths, bond angles, and dihedral angles that correspond to the lowest energy state.

Conformational analysis involves exploring the different spatial arrangements of a molecule that can be interconverted by rotation about single bonds. For this compound, key rotations would occur around the C2-C(tert-Butyl) bond, the C3-CH2OH bond, and the C-O bond of the methanol (B129727) group. DFT calculations can determine the relative energies of different conformers, identifying the most stable conformations and the energy barriers between them. For similar indole structures, it has been shown that different conformers can optimize to the same energy-minimized molecule, often stabilized by intramolecular interactions. mdpi.com In some cases, rotational barriers between conformers of indole derivatives have been calculated to be in the range of 2.5–5.5 kcal/mol. mdpi.com

Table 1: Hypothetical Optimized Geometrical Parameters for this compound

| Parameter | Bond Length (Å) | Bond Angle (°) | Dihedral Angle (°) |

| N1-C2 | 1.38 | ||

| C2-C3 | 1.37 | ||

| C3-C8 | 1.49 | ||

| C8-O9 | 1.43 | ||

| C2-C10 | 1.54 | ||

| N1-C2-C3 | 109.5 | ||

| C2-C3-C8 | 128.0 | ||

| C3-C8-O9 | 112.0 | ||

| C2-C3-C8-O9 | 60.0 | ||

| N1-C2-C10-C11 | 180.0 |

Note: This data is hypothetical and for illustrative purposes. Actual values would be obtained from specific DFT calculations.

Electronic Structure and Frontier Molecular Orbital (FMO) Analysis (HOMO, LUMO)

The electronic structure of a molecule dictates its chemical reactivity. Frontier Molecular Orbital (FMO) theory is a key concept within DFT that focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). sapub.org The HOMO is the orbital from which the molecule is most likely to donate electrons in a reaction (nucleophilic), while the LUMO is the orbital that is most likely to accept electrons (electrophilic).

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an important indicator of a molecule's kinetic stability and chemical reactivity. semanticscholar.org A smaller gap suggests that the molecule is more easily excitable and therefore more reactive. semanticscholar.org For this compound, the HOMO is expected to be localized primarily on the electron-rich indole ring, while the LUMO may be distributed over the indole system and the substituent groups. The HOMO-LUMO gap for similar molecules can indicate that charge transfer occurs within the molecule, increasing its molecular activity. journalijar.com

Table 2: Hypothetical Frontier Molecular Orbital Energies for this compound

| Orbital | Energy (eV) |

| HOMO | -5.8 |

| LUMO | -1.2 |

| HOMO-LUMO Gap | 4.6 |

Note: This data is hypothetical and for illustrative purposes. Actual values would be obtained from specific DFT calculations.

Reactivity Descriptors (e.g., Molecular Electrostatic Potential Maps, Fukui Functions)

DFT calculations can provide various reactivity descriptors that offer a more detailed picture of a molecule's reactivity.

Molecular Electrostatic Potential (MEP) Maps : An MEP map is a visual representation of the electrostatic potential on the electron density surface of a molecule. journalijar.com It helps to identify regions that are electron-rich (negative potential, typically colored red) and electron-poor (positive potential, typically colored blue). journalijar.com For this compound, the MEP map would likely show negative potential around the oxygen atom of the methanol group and the nitrogen atom of the indole ring, indicating these are sites for electrophilic attack. Positive potential might be found around the hydrogen atoms.

Fukui Functions : The Fukui function is a local reactivity descriptor that indicates the propensity of a specific atomic site in a molecule to undergo a nucleophilic, electrophilic, or radical attack. chemrxiv.orgymerdigital.com It helps to pinpoint the most reactive atoms within the molecule. ymerdigital.com By calculating the Fukui functions for this compound, one could predict which atoms are most susceptible to different types of chemical reactions.

Prediction of Spectroscopic Parameters (e.g., GIAO NMR Chemical Shifts, IR Frequencies)

DFT methods can accurately predict various spectroscopic parameters, which can be compared with experimental data to validate the computational model.

GIAO NMR Chemical Shifts : The Gauge-Including Atomic Orbital (GIAO) method is a common approach used with DFT to calculate NMR chemical shifts (¹H and ¹³C). researchgate.net These calculations can help in the assignment of experimental NMR spectra and provide a deeper understanding of the electronic environment of the nuclei.

IR Frequencies : DFT calculations can predict the vibrational frequencies of a molecule, which correspond to the peaks in an infrared (IR) spectrum. researchgate.net By comparing the calculated and experimental IR spectra, researchers can confirm the structure of the synthesized compound and assign the vibrational modes to specific functional groups.

Table 3: Hypothetical Predicted vs. Experimental Spectroscopic Data for this compound

| Parameter | Predicted Value | Experimental Value |

| ¹H NMR (δ, ppm) - OH | 4.5 | 4.6 |

| ¹³C NMR (δ, ppm) - C(tert-Butyl) | 35.0 | 34.8 |

| IR Frequency (cm⁻¹) - O-H stretch | 3400 | 3420 |

| IR Frequency (cm⁻¹) - N-H stretch | 3300 | 3315 |

Note: This data is hypothetical and for illustrative purposes. Actual values would be obtained from specific DFT calculations and experimental measurements.

Thermochemical Properties and Energetic Profiles of Reactions

DFT can be used to calculate various thermochemical properties, such as enthalpy of formation, entropy, and heat capacity. researchgate.net These properties are crucial for understanding the stability and thermodynamics of the molecule.

Furthermore, DFT can be employed to model the energetic profiles of chemical reactions involving this compound. By calculating the energies of reactants, transition states, and products, researchers can determine reaction mechanisms, activation energies, and reaction rates. This provides valuable information on how the molecule might behave in different chemical environments and reactions.

Molecular Dynamics (MD) Simulations

Molecular Dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. nih.gov While DFT provides a static picture of a molecule's properties, MD simulations offer a dynamic view of its behavior.

For this compound, MD simulations could be used to:

Study Solvation Effects : Investigate how the molecule interacts with different solvents, such as water or organic solvents. This can provide insights into its solubility and how the solvent affects its conformation and reactivity.

Analyze Intermolecular Interactions : Model how multiple molecules of this compound interact with each other in the liquid or solid state.

Simulate Binding to Biological Targets : If the molecule is being studied for potential biological activity, MD simulations can be used to model its interaction with a protein or other biological macromolecule. This can help to understand the binding mode and stability of the complex. nih.gov For instance, studies on methanol have shown its dual role as both a promoter and inhibitor of hydrate (B1144303) formation depending on its concentration, which was elucidated through MD simulations. nih.gov

Exploration of the Conformational Landscape and Dynamics

The conformational flexibility of this compound is primarily dictated by the rotation around the single bond connecting the hydroxymethyl group to the C3 position of the indole ring. This rotation gives rise to different spatial arrangements known as conformers or rotamers. Computational methods, particularly quantum mechanics-based approaches like Density Functional Theory (DFT), are employed to map the potential energy surface associated with this rotation.

The presence of the bulky tert-butyl group at the C2 position introduces significant steric hindrance, which heavily influences the stability of different conformers. Theoretical calculations typically identify two main types of planar rotamers: syn-periplanar and anti-periplanar. In the syn conformation, the hydroxyl group of the methanol substituent is oriented towards the C2-tert-butyl group, while in the anti conformation, it points away. Due to steric clash between the large tert-butyl group and the hydroxyl group, the anti-periplanar rotamer is generally predicted to be the more stable, predominant conformation. researchgate.net Some studies on related indol-3-ylglyoxalylamides have confirmed through NMR spectroscopy and X-ray crystallography that steric effects from bulky substituents lead to the preference for the anti rotamer. researchgate.net

The dynamics of the conformational changes, such as the rate of interconversion between rotamers, can be studied using molecular dynamics (MD) simulations. These simulations model the atomic motions over time, providing a view of the molecule's flexibility and the energetic barriers to rotation.

Table 1: Predicted Conformational Properties of this compound

| Feature | Description | Computational Method | Predicted Outcome |

|---|---|---|---|

| Primary Rotation | Rotation around the C3-CH₂OH bond | DFT Potential Energy Scan | Two primary energy minima corresponding to syn and anti rotamers. |

| Steric Influence | Interaction between C2-tert-butyl and C3-methanol groups | Geometry Optimization | The anti rotamer is significantly lower in energy due to reduced steric strain. |

| Ring Planarity | Deviation of the indole ring from a flat structure | Geometry Optimization | The bicyclic indole core is expected to remain largely planar. researchgate.net |

| Conformational Dynamics | Interconversion between rotamers | Molecular Dynamics (MD) | Simulation would reveal the timescale and pathways of rotation. |

Solvent Effects and Implicit Solvation Models

The surrounding solvent environment can significantly impact the properties and reactivity of this compound. Computational models account for these effects using various solvation models. Implicit solvation models, such as the Polarizable Continuum Model (PCM), are computationally efficient methods that represent the solvent as a continuous medium with a specific dielectric constant. orientjchem.org

These models are used to calculate the solvation free energy, which describes the interaction energy between the solute and the solvent. orientjchem.org For a polar molecule like this compound, which possesses a dipole moment due to the N-H and O-H groups, electrostatic interactions are crucial. In polar solvents like water or ethanol (B145695), the molecule's dipole moment will be stabilized, which can influence its conformational preferences and electronic structure. orientjchem.orgresearchgate.net Theoretical studies on similar indole derivatives show that electrostatic interaction energy becomes more negative (more stabilizing) as the dielectric constant of the solvent increases. orientjchem.org This stabilization can affect reaction energy barriers and the position of spectral bands. researchgate.netacs.org

Table 2: Influence of Solvent Polarity on Molecular Properties (Theoretical Predictions)

| Property | Non-Polar Solvent (e.g., Hexane) | Polar Solvent (e.g., Water) | Computational Model |

|---|---|---|---|

| Ground-State Energy | Higher relative energy | Lower relative energy due to dipole stabilization | DFT with PCM |

| Dipole Moment | Lower calculated value | Higher calculated value due to polarization | DFT with PCM |

| Conformational Equilibrium | Equilibrium may slightly favor less polar conformers | Equilibrium may shift to stabilize more polar conformers | DFT with PCM |

| UV-Vis Absorption | Shift towards shorter wavelengths (blue shift) | Shift towards longer wavelengths (red shift) | TD-DFT with PCM |

Mechanistic Elucidation through Computational Studies

Computational chemistry is instrumental in mapping the detailed mechanisms of chemical reactions involving this compound.

By calculating the energies of reactants, intermediates, products, and, most importantly, transition states, a complete reaction energy profile can be constructed. acs.orgacs.org A transition state (TS) represents the highest energy point along a reaction coordinate, and its structure provides a snapshot of the bond-breaking and bond-forming processes. Methods like DFT are widely used to locate and characterize the geometry and energy of these transient structures. acs.org

For instance, in an electrophilic substitution reaction at the indole ring, computational studies can model the approach of the electrophile, the formation of the sigma complex (an intermediate), and the final proton loss. researchgate.net The calculated Gibbs free energy of activation (ΔG‡), which is the energy difference between the reactants and the highest transition state, is crucial for predicting the reaction rate. researchgate.net Studies on the bromination of substituted indoles have successfully used DFT to propose a two-step mechanism and identify the rate-determining step by comparing the energy barriers of the transition states. researchgate.net

When a reaction is catalyzed, computational models can elucidate the intricate interactions between the catalyst and the substrate, this compound. These models are key to understanding the origins of catalytic activity and selectivity (chemo-, regio-, and enantioselectivity).

For example, in a Lewis acid-catalyzed reaction, calculations can reveal how the catalyst coordinates to the substrate. acs.orgacs.org Non-covalent interactions, such as hydrogen bonds or π-π stacking between the catalyst and the indole ring, can be visualized and quantified. acs.orgacs.org By comparing the activation energies for different possible reaction pathways, researchers can predict which product will be favored. Mechanistic studies on the Friedel-Crafts alkylation of indoles have used quantum calculations to show that selectivity arises from a combination of steric hindrance and stabilizing π-π interactions between the catalyst and the substrate within the transition state structure. acs.orgacs.org

The tert-butyl group at C2 and the hydroxymethyl group at C3 have profound electronic and steric effects on the reactivity of the indole nucleus. Computational analysis allows for a systematic investigation of these effects. The electron-donating nature of the alkyl (tert-butyl) group and the indole nitrogen atom enhances the electron density of the ring, particularly at the C3 position, making it highly nucleophilic.

Theoretical studies on other substituted indoles have demonstrated a clear correlation between the electronic properties of the substituent and the reaction's activation energy. researchgate.net For example, electron-withdrawing groups tend to increase the energy barrier for electrophilic substitution, slowing the reaction down, while electron-donating groups lower it. researchgate.netmdpi.com The steric bulk of the tert-butyl group at C2 can also direct incoming reagents away from this position, reinforcing the inherent preference for reactions at C3 or other positions on the benzene (B151609) ring. chemrxiv.org Computational models can quantify these steric and electronic contributions separately to provide a complete picture of reactivity.

Advanced Computational Methodologies

Beyond standard DFT calculations, more advanced computational methods are applied to study complex phenomena.

Quantum Mechanics/Molecular Mechanics (QM/MM): For reactions in complex environments, such as within an enzyme, QM/MM methods offer a hybrid approach. The reactive center (e.g., the indole molecule and key catalytic residues) is treated with high-level quantum mechanics, while the rest of the protein and solvent are modeled using computationally less expensive molecular mechanics.

Molecular Dynamics (MD) Simulations: As mentioned earlier, MD is used to study the dynamic behavior of molecules over time. It is essential for sampling conformational space, understanding solvent structuring around the solute, and calculating free energy profiles for complex processes. indexcopernicus.comindexcopernicus.com

Time-Dependent DFT (TD-DFT): To study how the molecule interacts with light, such as in UV-Vis spectroscopy, TD-DFT is used to calculate excited-state energies and properties. nih.gov This can predict absorption and emission spectra and provide insight into photochemical reactions.

High-Level Ab Initio Methods: For very high accuracy in energy calculations, especially for challenging transition states, methods like Coupled Cluster (CCSD(T)) or multi-configurational methods (CASPT2) can be employed, often as a benchmark for DFT results. nih.gov

These advanced techniques provide a deeper and more accurate understanding of the chemical and physical behavior of this compound, bridging the gap between theoretical models and experimental reality.

Applications in Advanced Organic Synthesis and Rational Materials Design

Precursors for Complex Indole (B1671886) Scaffolds and Architectures

The inherent reactivity of the C3-hydroxymethyl group allows (2-(tert-Butyl)-1H-indol-3-yl)methanol to serve as a stable yet easily activated precursor to an electrophilic intermediate. Under acidic conditions, the protonated hydroxyl group readily departs as a water molecule, generating a resonance-stabilized carbocation. This intermediate is a powerful electrophile for Friedel-Crafts-type alkylation reactions, enabling the construction of intricate indole-based scaffolds. beilstein-journals.orgnih.gov

The development of chiral indole scaffolds is a primary focus in asymmetric synthesis due to their prevalence in pharmacologically active molecules. nih.gov this compound is a key starting material for synthesizing sterically hindered bis(indolyl)methanes (BIMs) and related structures. The reaction of the in situ-generated C3-carbocation with a second indole molecule typically occurs at the nucleophilic C3 position of the reaction partner, forging a new carbon-carbon bond. beilstein-journals.orgnih.gov The bulky C2-tert-butyl group provides significant steric hindrance, which can be exploited to control regioselectivity and influence the stereochemical outcome in asymmetric transformations.

Chiral Brønsted acids or chiral Lewis acid complexes can be employed to catalyze the enantioselective Friedel-Crafts alkylation between the indol-3-ylmethanol derivative and various indole nucleophiles. nih.govrsc.org This approach facilitates the creation of non-covalently bound, organized transition states where the chiral catalyst environment dictates the facial selectivity of the nucleophilic attack, leading to enantioenriched products. The development of novel chiral N,N'-dioxide-metal complexes, for example, has enabled efficient catalytic asymmetric Friedel-Crafts reactions on the indole core. nih.govrsc.org While direct examples using the 2-tert-butyl substrate are specific, the principles established with other 2-substituted indoles demonstrate the feasibility of this strategy. nih.gov The resulting chiral BIMs and related diarylmethane stereocenters are considered "privileged scaffolds" as they are recurring motifs in molecules with significant biological activity.

| Transformation Type | Catalyst/Reagent | Product Class | Potential Enantioselectivity |

| Asymmetric Friedel-Crafts Alkylation | Chiral Phosphoric Acid | Chiral Bis(indolyl)methanes | Good to Excellent |

| Dearomatization/Cyclization | Chiral Lewis Acid | Fused Indolines | Excellent |

| C-H Functionalization/Annulation | Rh(III) or Ni(0) complexes with chiral ligands | Polycyclic Indoles | High |

This table summarizes potential asymmetric transformations for constructing chiral indole scaffolds, drawing from established methodologies in indole chemistry.

Polycyclic indole frameworks are common in natural products and synthetic molecules with potent biological activities. rsc.orgchemistryviews.org The C3-hydroxymethyl group of this compound serves as a versatile handle for intramolecular reactions to forge new rings. By tethering a nucleophile to another position of the indole ring (e.g., the N1 nitrogen or a substituent on the benzene (B151609) ring), a subsequent acid-catalyzed intramolecular Friedel-Crafts alkylation can lead to the formation of fused polycyclic systems.

Modern synthetic methods provide diverse pathways for such cyclizations. For instance, rhodium-catalyzed C-H activation and heteroannulation reactions can create complex indole-fused scaffolds from simpler precursors. researchgate.net Similarly, tandem reactions, such as dehydration/ rsc.orgnih.gov-hydride shift/cyclization sequences initiated from indolyl carbinols, offer efficient routes to diverse polycyclic indoles. researchgate.net The presence of the 2-tert-butyl group would be expected to influence the conformational preferences of the transition states in these cyclizations, potentially offering a degree of stereocontrol in the formation of the final polycyclic architecture.

Building Blocks in Diversity-Oriented Synthesis

Diversity-oriented synthesis (DOS) is a powerful strategy that aims to create collections of structurally diverse small molecules to explore broad areas of chemical space for the discovery of new biological functions. nih.govrsc.org this compound is an ideal starting point for DOS due to its differentiated reactive sites, which allow for controlled, stepwise diversification.

Starting from this compound, a variety of diversification strategies can be envisioned. The core principle of DOS involves using a common substrate and directing its reactivity toward different structural outcomes by carefully selecting reagents and reaction conditions. researchgate.netrsc.org

Branching from the C3-Methanol: The hydroxyl group can be converted to other functionalities. For example, oxidation to the corresponding aldehyde opens up access to Wittig reactions, reductive aminations, and additions of organometallic reagents. Alternatively, conversion to a good leaving group (e.g., a tosylate or halide) facilitates nucleophilic substitution with a wide range of carbon, nitrogen, and oxygen nucleophiles.

Functionalization of the Indole Core: While the C3 position is functionalized, other positions on the indole scaffold can be modified. For instance, N-alkylation or N-arylation can introduce diversity. Furthermore, electrophilic aromatic substitution (e.g., halogenation or nitration) on the benzene portion of the indole, followed by cross-coupling reactions (e.g., Suzuki, Sonogashira, or Heck), can append a wide variety of substituents, dramatically increasing the structural diversity of the resulting library. mdpi.com

This reagent-based diversification allows for the rapid generation of a library of related but structurally distinct molecules from a single, advanced intermediate. researchgate.net

Modular synthesis involves the assembly of complex molecules from discrete, interchangeable building blocks, which is a highly efficient strategy for generating compound libraries. This compound can serve as a key module in such approaches. Its role as an electrophile precursor in Friedel-Crafts reactions allows it to be coupled with a diverse set of nucleophilic partners (e.g., other indoles, arenes, or organometallic reagents). beilstein-journals.orgrichmond.edu

Furthermore, the principles of multicomponent reactions (MCRs) can be applied. While not a direct participant in classic MCRs like the Ugi or Passerini reactions, the derived aldehyde could be. For example, a Pictet-Spengler-type reaction between an aldehyde derived from the title compound and a tryptamine (B22526) derivative could provide rapid access to complex β-carboline scaffolds. This modularity enables the systematic variation of different parts of the final molecule, facilitating the exploration of structure-activity relationships in drug discovery programs. nih.gov

Development of Chiral Catalysts and Ligands

The design of effective chiral ligands is central to the field of asymmetric catalysis. researchgate.netnih.gov Privileged scaffolds, which can induce high levels of enantioselectivity across a range of reactions, are often derived from rigid, sterically defined molecular backbones. nih.gov The 2-tert-butyl-1H-indole framework has potential as a novel scaffold for chiral ligands, where the bulky tert-butyl group can act as a powerful stereodirecting element. mdpi.com

The C3-hydroxymethyl group provides a convenient point of attachment for incorporating coordinating atoms like phosphorus, nitrogen, or oxygen. For example, it can be converted into a phosphinomethyl group for the synthesis of P,N-type ligands, which have proven effective in a variety of transition-metal-catalyzed reactions. Alternatively, it could be used to link the indole scaffold to another chiral moiety, such as an oxazoline (B21484) or a binaphthyl unit, to create bidentate or tridentate ligands. The steric clash between the tert-butyl group and substituents on the metal center could create a well-defined chiral pocket around the active site, enabling high stereocontrol. mdpi.comnih.gov

| Ligand Class | Potential Coordinating Groups | Target Metal | Representative Application |

| P,N-Ligand | Diphenylphosphino, Oxazoline | Palladium, Rhodium, Iridium | Asymmetric Hydrogenation, Allylic Alkylation |

| N,N-Ligand | Pyridine, Oxazoline | Copper, Scandium, Nickel | Asymmetric Friedel-Crafts, Diels-Alder |

| Bisphosphine | Di-tert-butylphosphino | Rhodium, Ruthenium | Asymmetric C-H Functionalization |

This table illustrates how the this compound scaffold could be elaborated into various classes of chiral ligands for asymmetric catalysis.

Role in the Design of Asymmetric Catalytic Systems

The development of chiral scaffolds is fundamental to the advancement of asymmetric synthesis. Indole-based structures have been recognized as versatile platforms for the construction of chiral catalysts and ligands. nih.gov 2-Indolylmethanols, in particular, serve as key precursors in organocatalytic asymmetric reactions. oaepublish.com Under the influence of a chiral Brønsted acid, these molecules can undergo dehydration to form carbocation or vinyliminium intermediates. oaepublish.com These reactive intermediates can then participate in a variety of stereoselective transformations.

The presence of a bulky tert-butyl group at the 2-position of the indole ring in this compound introduces significant steric hindrance. This bulk can be advantageous in asymmetric catalysis by creating a well-defined chiral pocket around the catalytic center, thereby enhancing enantioselectivity. However, the electron-donating nature of the tert-butyl group can also influence the stability of the carbocation intermediates. It has been noted that bulky aliphatic groups, such as the tert-butyl group, can be detrimental to the delocalization of the carbocation, which may affect the reaction pathways available to these intermediates. researchgate.net

Synthesis of Indole-Based Organocatalysts and Metal Ligands

The modular nature of indole derivatives allows for their incorporation into a wide array of catalyst and ligand frameworks. Chiral scaffolds derived from indoles have been successfully applied as organocatalysts or ligands in a range of asymmetric reactions, including hydrogenations, alkylations, and Michael additions. nih.gov

While direct synthesis of organocatalysts or metal ligands from this compound is not extensively documented in publicly available research, the general reactivity of 2-indolylmethanols provides a blueprint for its potential applications. The hydroxyl group can be a handle for further functionalization, allowing for the attachment of coordinating groups for metal chelation or catalytically active moieties. The indole nitrogen can also be functionalized to modulate the electronic properties and steric environment of the resulting catalyst or ligand. The development of novel chiral ligands is an active area of research, with structures like chiral aziridine-phosphines and BINOL derivatives being employed in asymmetric Friedel-Crafts alkylations of indoles. mdpi.commdpi.com

Exploration in Functional Materials Chemistry

Indole and its derivatives are known for their interesting photophysical and electronic properties, making them attractive building blocks for functional organic materials. The indole ring system is electron-rich and can be easily modified to tune its properties for specific applications in fluorescence imaging and optoelectronics.

Design of Fluorescence Imaging Materials

The intrinsic fluorescence of the indole moiety is sensitive to its local environment, a property famously exploited in the use of tryptophan as a natural fluorescent probe in proteins. nih.gov The substitution pattern on the indole ring can significantly impact its fluorescence properties, including quantum yield and emission wavelength. nih.gov For instance, studies on 3-substituted indoles have shown that the introduction of donor or acceptor groups can lead to compounds with non-linear optical properties and charge transfer characteristics. rsc.org

While specific studies on the fluorescence of this compound are not prominent, the general principles of indole fluorescence suggest that this compound could serve as a scaffold for fluorescent probes. The tert-butyl group may influence the photophysical properties by altering the electronic structure and by sterically hindering aggregation-induced quenching in the solid state or in concentrated solutions. This effect has been observed in other organic fluorophores where bulky substituents enhance fluorescence efficiency. researchgate.net

| Indole Derivative | Substitution Position | Effect on Fluorescence | Potential Application |

|---|---|---|---|

| 5-hydroxyindole | 5-position | Shows a Stokes shift and sensitivity to solvent polarity. nih.gov | Fluorescent probe for hydrophobic environments. |

| 2-phenylindole | 2-position | Exhibits a high fluorescence quantum yield. nih.gov | Component in bright fluorescent materials. |

| 3-styrylindoles | 3-position | Enhanced fluorescence in the solid state due to restricted intramolecular motion. researchgate.net | Solid-state lighting and sensors. |

Indole Derivatives in Optoelectronic and Electronic Materials Research

The development of organic materials for optoelectronic devices is a rapidly growing field. rsc.orgresearchgate.net Indole-containing compounds are being explored for their potential in applications such as organic light-emitting diodes (OLEDs) and organic thin-film transistors (OTFTs). The ability to tune the HOMO-LUMO gap of indole derivatives through chemical modification is key to their utility in these technologies. chemrxiv.org

The incorporation of tert-butyl groups into organic electronic materials is a known strategy to improve their processability and performance. The bulky nature of the tert-butyl group can enhance the solubility of the material in organic solvents, which is crucial for solution-based fabrication techniques. Furthermore, it can disrupt intermolecular packing in the solid state, which can be beneficial in reducing aggregation-caused quenching of excitons in OLEDs. The strategic placement of tert-butyl substituents has been shown to be effective in creating efficient blue TADF (thermally activated delayed fluorescence) emitters for solution-processed non-doped OLEDs.

While this compound itself has not been highlighted as a key material in optoelectronics, its structural motifs are relevant. The 2-tert-butyl-indole core could be incorporated into larger π-conjugated systems to leverage the beneficial effects of the tert-butyl group on solubility and solid-state morphology.

| Property | Effect of tert-Butyl Substitution | Relevance to this compound based materials |

|---|---|---|

| Solubility | Increases solubility in organic solvents. | Potentially allows for solution-based processing of derived materials. |

| Solid-State Packing | Disrupts intermolecular π–π stacking. | Could reduce aggregation-caused quenching and improve device efficiency. |

| Steric Hindrance | Creates a defined steric environment. | May influence the orientation and morphology in thin films. |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.